molecular formula C13H10FNO4S B8451825 2-[(Benzenesulfonyl)methyl]-4-fluoro-1-nitrobenzene CAS No. 89303-18-4

2-[(Benzenesulfonyl)methyl]-4-fluoro-1-nitrobenzene

Cat. No. B8451825
M. Wt: 295.29 g/mol
InChI Key: JUJNRYMMUSVJEW-UHFFFAOYSA-N
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Patent
US04801717

Procedure details

4-nitro-fluorobenzene and phenylsulfonylmethyl chloride were reacted in dimethylsulfoxide in the presence of potassium tert.-butylate to form 4-nitro-3-(phenylsulfonylmethyl)-fluorobenzene which was reacted with N-hydroxy-phthalimide to form 0-[4-nitro-3-(phenylsulfonylmethyl)-phenoxy]-phthalimide which was reacted to obtain 0-[4-nitro-3-phenylsulfonylmethyl)-phenyl]-hydroxylamine melting at 195°-196° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:11]1([S:17]([CH2:20]Cl)(=[O:19])=[O:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>CS(C)=O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:5]=1[CH2:20][S:17]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)(=[O:19])=[O:18])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CCl
Name
potassium tert.-butylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)F)CS(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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